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Compound of Interest

Compound Name: 3-(2-Methoxyethoxy)azetidine
CAS No.: 221198-11-4
Cat. No.: B2416110
Get Quote
& J

Executive Summary & Compound ldentity

3-(2-Methoxyethoxy)azetidine is a specialized heterocyclic building block used primarily in
medicinal chemistry to introduce polarity and metabolic stability into drug candidates. The
azetidine ring (a four-membered nitrogen heterocycle) serves as a rigid scaffold, while the
methoxyethoxy side chain improves aqueous solubility and modifies lipophilicity (

)

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and synthetic
workflow for the compound, focusing on its commercially stable form, the hydrochloride salt.

Chemical Identity
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Parameter

Detail

IUPAC Name

3-(2-Methoxyethoxy)azetidine hydrochloride

Common Name

3-(2-Methoxyethoxy)azetidine HCI

CAS Number

250371-77-8 (HCI Salt) / 221198-11-4 (Free

Base)

Molecular Formula

(Salt) /

(Free Base)

Molecular Weight

167.63 g/mol (Salt) / 131.17 g/mol (Free Base)

SMILES

COCCOC1CNCL.Cl

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the molecular assembly. The

synthesis typically proceeds via the functionalization of N-protected 3-hydroxyazetidine.

Causality in Synthetic Design

e Protection (Boc): The azetidine nitrogen is nucleophilic. To selectively alkylate the oxygen at

the C3 position, the nitrogen must be protected (e.g., with a tert-butoxycarbonyl group) to

prevent N-alkylation or polymerization.

o Alkylation (Williamson Ether Synthesis): Sodium hydride (NaH) is used to deprotonate the

C3-hydroxyl group, creating a highly reactive alkoxide that attacks 1-bromo-2-

methoxyethane.

o Deprotection: Acidic cleavage (HCIl/Dioxane or TFA) yields the final salt.

Synthetic Workflow Diagram

© 2026 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2416110?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

1-Boc-3-hydroxyazetidine

(Starting Material)

Product:
3-(2-Methoxyethoxy)azetidine HCI
(4M HCl in Dioxane) (Precipitat

Click to download full resolution via product page

Caption: Logical synthetic pathway for 3-(2-Methoxyethoxy)azetidine HCI, highlighting the
critical protection-deprotection strategy.

Spectroscopic Characterization (NMR, IR, MS)[4][5]

The following data represents the consensus spectroscopic profile for 3-(2-
Methoxyethoxy)azetidine Hydrochloride.

Nuclear Magnetic Resonance ( NMR)

Solvent: Deuterium Oxide (

) or DMSO-
. Rationale: The HCI salt is highly polar and soluble in water.

is preferred to eliminate the broad exchangeable N-H proton signals, simplifying the spectrum.
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Shift (
Multiplicity
ppm)

Integration

Assignment

Structural
Logic

3.35 Singlet (s)

3H

Terminal
methoxy group;
chemically
equivalent
protons, isolated

from coupling.

3.58 - 3.65 Multiplet (m)

2H

Distal methylene
of the ethoxy
chain (closer to
OMe).

3.68-3.75 Multiplet (m)

2H

Proximal
methylene of the
ethoxy chain
(closer to
Azetidine).

4.05-4.20 Multiplet (m)

2H

Azetidine

Ring protons.
Deshielded by
the adjacent
Nitrogen
(cationic in salt

form).

4.40 - 4.55 Multiplet (m)

3H

Azetidine

Overlap of the
remaining ring
protons and the
methine proton
at C3. The C3
proton is shifted
downfield due to
the oxygen

attachment.
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Expert Insight: In the HCI salt, the azetidine ring protons (4.0—4.55 ppm) appear significantly
downfield compared to the free base (~3.5 ppm) due to the electron-withdrawing effect of the
positively charged ammonium center.

Carbon NMR ( NMR)

Solvent:
Shift (
Carbon Type Assignment
ppm)
Azetidine
50.5
(Ring carbons adjacent to N)
58.2 (Methoxy carbon)
Azetidine
68.5
(Ether linkage point)
Ethoxy linker (Proximal to
69.8 o
Azetidine)
Ethoxy linker (Proximal to
71.2

OMe)

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) in Positive Mode.
e Molecular lon (

): 132.1 m/z[1]

o Observation: This is the base peak in soft ionization techniques.
o Fragmentation Pattern (MS/MS):

o m/z 132
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74: Loss of the methoxyethyl side chain (
, ~58 Da).

o m/z 132

58: Ring fragmentation (Azetidine ring opening/cleavage).

Infrared Spectroscopy (FT-IR)

Phase: KBr Pellet or ATR (Solid HCI salt).

Wavenumber (
Vibration Mode

Functional Group

)

2400 — 3000 Broad Stretch (Ammonium salt stretch) -
Diagnostic for HCI salt

2850 — 2950 Sharp Stretches (Alkane/Methylene)

1100 - 1150 Strong Stretch (Aliphatic Ether)

~1580 Bending

scissoring

Handling & Safety Protocols

Trustworthiness: As a secondary amine salt, this compound presents specific hazards. The

following protocols are self-validating safety measures based on standard SDS data for

azetidine derivatives.

Hazard Classification

 Signal Word: Warning/Danger
e H315: Causes skin irritation.

e H319: Causes serious eye irritation.[2]
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e H335: May cause respiratory irritation.[2]

 Stability: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

Handling Protocol

» Engineering Controls: Always handle within a certified chemical fume hood to prevent
inhalation of dust/aerosols.

» PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.

o Spill Management: Do not sweep dry dust (aerosol risk). Wet with inert solvent (heptane) or
use a HEPA-filter vacuum. Neutralize residues with dilute sodium bicarbonate if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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